2-(N-Boc-aminomethyl)-4,6-dichlorophenol
Overview
Description
2-(N-Boc-aminomethyl)-4,6-dichlorophenol is a chemical compound that features a phenolic structure substituted with two chlorine atoms and an N-Boc-protected aminomethyl group The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions
Mechanism of Action
Target of Action
The primary targets of 2-(N-Boc-aminomethyl)-4,6-dichlorophenol are bacterial membranes . This compound is part of a class of molecules known as cationic polymers, which are thought to be the last frontier in antibacterial development .
Mode of Action
The compound interacts with its targets by damaging the bacterial membrane . This interaction is facilitated by the cationic nature of the compound, which allows it to bind to the negatively charged bacterial membrane and disrupt its integrity .
Biochemical Pathways
The affected pathways primarily involve the integrity and function of the bacterial cell membrane . The disruption of the membrane leads to leakage of cellular contents and ultimately cell death . This mechanism of action has a rapid bactericidal effect and a low propensity for the emergence of resistance .
Pharmacokinetics
The compound’s effectiveness suggests that it has suitable bioavailability for its intended use .
Result of Action
The primary result of the compound’s action is the effective killing of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) persisters . This is achieved through the compound’s capacity to damage the bacterial membrane .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound’s success in antibacterial development suggests that it performs well under a variety of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-Boc-aminomethyl)-4,6-dichlorophenol typically involves the protection of the aminomethyl group with a Boc group, followed by chlorination of the phenol ring. One common method involves the reaction of 4
Properties
IUPAC Name |
tert-butyl N-[(3,5-dichloro-2-hydroxyphenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO3/c1-12(2,3)18-11(17)15-6-7-4-8(13)5-9(14)10(7)16/h4-5,16H,6H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQARRNHMSFYCOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=CC(=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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